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Compound of Interest

Compound Name: 6-(2,5-Difluorophenyl)picolinic acid

Cat. No.: B1328098

An In-depth Technical Guide to 6-(2,5-
Difluorophenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,5-Difluorophenyl)picolinic acid is a substituted pyridine carboxylic acid of significant
interest in medicinal chemistry and materials science. Its unique structural features, including
the picolinic acid moiety known for its chelating properties and the difluorophenyl group that
can modulate physicochemical and pharmacological properties, make it a valuable building
block for the synthesis of novel compounds.[1] This guide provides a comprehensive overview
of the known and predicted physical and chemical properties of 6-(2,5-
Difluorophenyl)picolinic acid, alongside detailed protocols for its characterization.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its fundamental
identifiers and structure.

o Chemical Name: 6-(2,5-Difluorophenyl)picolinic acid[2]

e Synonyms: 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid[2]
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e CAS Number: 887983-00-8[2]
e Molecular Formula: C12H7F2NO2[2]
e Molecular Weight: 235.19 g/mol [2][3]

The molecular structure, depicted below, consists of a pyridine ring substituted at the 2-position
with a carboxylic acid group and at the 6-position with a 2,5-difluorophenyl! group.

Caption: Chemical structure of 6-(2,5-Difluorophenyl)picolinic acid.

Physical Properties

Precise experimental data for the physical properties of 6-(2,5-Difluorophenyl)picolinic acid
are not readily available in the public domain. However, we can infer likely characteristics
based on its structure and data from analogous compounds, such as the parent picolinic acid
and its isomers.

Value (Predicted or by

Property Source/Analogy
Analogy)
White to off-white crystalline

Appearance [41[5]
powder

Melting Point 139-142 °C (for Picolinic Acid) [5]

- ) ~402.4 + 45.0 °C (Predicted for

Boiling Point ) [6]

isomer)

Soluble in water, ethanol;
Solubility sparingly soluble in non-polar [11[7118]

organic solvents.

_ ~1.392 + 0.06 g/cm? (Predicted
Density _ [6]
for isomer)

Expert Insight: The difluorophenyl substitution is expected to increase the melting point and
decrease the agueous solubility compared to the parent picolinic acid due to increased
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molecular weight and crystal lattice energy. The fluorine atoms can also engage in hydrogen
bonding, which may influence its solubility in protic solvents.

Chemical Properties

The chemical behavior of 6-(2,5-Difluorophenyl)picolinic acid is dictated by the interplay of
its three key functional components: the pyridine ring, the carboxylic acid group, and the
difluorophenyl substituent.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing its behavior in solution
and biological systems. While the specific pKa for this compound is not documented, we can
estimate it based on the parent picolinic acid.

Compound pKa Source

o . 1.07 (pyridinium ion), 5.32
Picolinic Acid o [9][10]
(carboxylic acid)

Expert Insight: The electron-withdrawing nature of the difluorophenyl group is expected to
increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to picolinic
acid. This is due to the inductive effect of the fluorine atoms, which stabilizes the carboxylate

anion.

Reactivity and Stability

o Chelation: Picolinic acid and its derivatives are well-known bidentate chelating agents for
various metal ions.[1] The nitrogen atom of the pyridine ring and the carboxylate group can
coordinate with metal centers, forming stable complexes. This property is crucial for its
potential applications in catalysis and as a ligand in coordination chemistry.

» Amide Formation: The carboxylic acid group can readily undergo reactions to form amides,
which is a common strategy in drug discovery to modify the properties of a lead compound.
[11]
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 Stability: The compound is expected to be stable under standard laboratory conditions.
However, like many carboxylic acids, it may undergo decarboxylation at elevated
temperatures. Forced degradation studies under acidic, basic, oxidative, and photolytic
conditions are recommended to fully characterize its stability profile.[12]

Key Chemical Reactivities

Reaction with alcohols

G-(Z,5-Dif|uorophenyl)picolinic AciD Activation of COOH D

Click to download full resolution via product page

Caption: Key reaction pathways for 6-(2,5-Difluorophenyl)picolinic acid.

Experimental Protocols for Characterization

The following protocols are standardized methodologies for the characterization of small
organic molecules and are recommended for 6-(2,5-Difluorophenyl)picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic
compounds.

Step-by-Step Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCI3). Ensure the sample is fully dissolved.

e 'H NMR Acquisition:
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o Acquire a standard one-dimensional proton NMR spectrum.
o Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-32 scans.

o Expected signals: Aromatic protons from both the pyridine and phenyl rings, and a broad
singlet for the carboxylic acid proton (which may exchange with residual water in the
solvent).

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon-13 NMR spectrum.

o Expected signals: Resonances for all 12 carbon atoms. The carbonyl carbon will be
significantly downfield. The fluorine-coupled carbons will appear as doublets.

« 2D NMR (COSY, HSQC, HMBC):

o COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the
pyridine and phenyl rings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly
attached carbon atom.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)
correlations between protons and carbons, which is crucial for confirming the connectivity
between the two aromatic rings and the carboxylic acid group.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

NMR Characterization Workflow
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Caption: Recommended workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and can be adapted for

quantification.

Step-by-Step Methodology:

e Column: A C18 reversed-phase column is a suitable starting point.

» Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid

in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier is

necessary to suppress the ionization of the carboxylic acid and achieve good peak shape.

[13][14]

o Detection: UV detection at a wavelength where the aromatic rings show strong absorbance

(typically around 254 nm).

o Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a

compatible solvent at a concentration of approximately 1 mg/mL. Perform serial dilutions to
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establish a calibration curve for quantification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
Step-by-Step Methodology:

 lonization Source: Electrospray ionization (ESI) is suitable for this polar, acidic compound.
Both positive and negative ion modes should be explored.

e Analysis:

o Full Scan: To determine the accurate mass of the molecular ion ([M+H]* in positive mode

or [M-H]~ in negative mode).

o MS/MS (Tandem Mass Spectrometry): To induce fragmentation of the molecular ion. The
fragmentation pattern can provide valuable structural information, such as the loss of CO2
from the carboxylic acid group.[2]

Safety and Handling

Based on available safety data sheets for 6-(2,5-Difluorophenyl)picolinic acid and related

compounds, the following safety precautions should be observed:

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[15]

e Handling:
o Use in a well-ventilated area.

o Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat.[15]

o Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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o Wash hands thoroughly after handling.[15]

o Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]

Conclusion

6-(2,5-Difluorophenyl)picolinic acid is a compound with significant potential, meriting further
investigation. While specific experimental data on its physical properties are limited, a strong
understanding of its characteristics can be inferred from its structure and comparison with
analogous compounds. The experimental protocols outlined in this guide provide a robust
framework for its comprehensive characterization, enabling researchers to confidently utilize
this molecule in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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difluorophenyl-picolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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